REACTION_CXSMILES
|
[F:1][C:2]([F:18])([F:17])[C:3]1[CH:4]=[C:5]([CH:14]=[CH:15][CH:16]=1)[C:6]([CH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7].C([O-])([O-])=O.[Na+].[Na+].[C:25](Cl)(=[O:27])[CH3:26]>C1C=CC=CC=1>[C:25]([N:11]1[CH2:12][CH2:13][CH:8]([C:6](=[O:7])[C:5]2[CH:14]=[CH:15][CH:16]=[C:3]([C:2]([F:1])([F:17])[F:18])[CH:4]=2)[CH2:9][CH2:10]1)(=[O:27])[CH3:26] |f:1.2.3|
|
Name
|
|
Quantity
|
32.1 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C(=O)C2CCNCC2)C=CC1)(F)F
|
Name
|
|
Quantity
|
21.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.127 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCC(CC1)C(C1=CC(=CC=C1)C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |